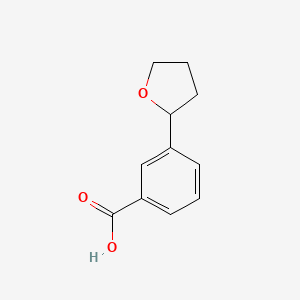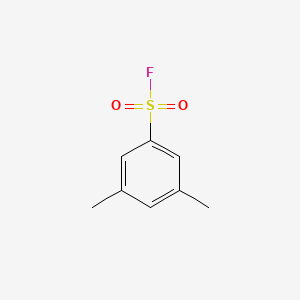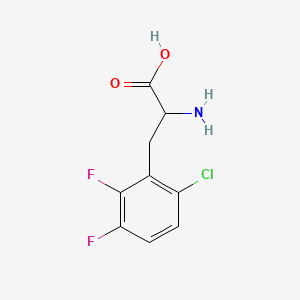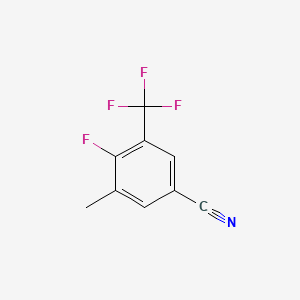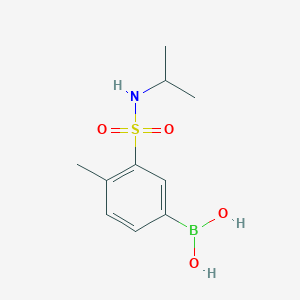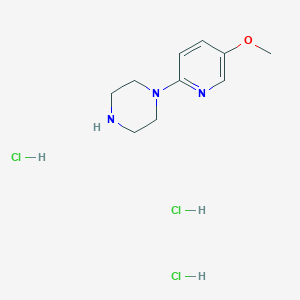
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride
Vue d'ensemble
Description
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3O and a molecular weight of 302.63 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for 1-(5-Methoxypyridin-2-yl)piperazine is 1S/C10H15N3O/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of 1-(5-Methoxypyridin-2-yl)piperazine is 370.0±37.0 °C, and its predicted density is 1.104±0.06 g/cm3 . The compound has a pKa value of 8.53±0.10 .Applications De Recherche Scientifique
Antimicrobial Activities
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride and related compounds have been explored for their antimicrobial activities. In a study by Bektaş et al. (2007), novel derivatives, including those with piperazine components, were synthesized and screened for antimicrobial properties. Some of these compounds exhibited good or moderate activities against test microorganisms.
Bioactivity in HIV Treatment
The compound and its analogues have been investigated for their potential in HIV treatment. Romero et al. (1994) synthesized and evaluated a variety of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase. This research contributed to the development of atevirdine mesylate for clinical evaluation (Romero et al., 1994).
Cardiotropic Activity
The compound has been linked to cardiotropic activity. Mokrov et al. (2019) synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including 1-(3,4,5-trimethoxybenzyl)-4-{2-[(3,4,5-trimethoxybenzyl)amino]ethyl}piperazine trihydrochloride. The most active compound demonstrated significant antiarrhythmic activity in certain arrhythmia models (Mokrov et al., 2019).
Phosphodiesterase 5 (PDE5) Inhibition
Hughes et al. (2010) designed and synthesized a series of aminopyridopyrazinones as PDE5 inhibitors, including a compound with a 6-methoxypyridin-3-yl group. This compound showed robust in vivo blood pressure lowering in a hypertensive rat model and demonstrated brain penetration, suggesting its potential use in central inhibition of PDE5 (Hughes et al., 2010).
Cytotoxic/Anticancer and Carbonic Anhydrase Inhibitory Effects
In a study by Gul et al. (2019), new Mannich bases with substituted piperazines were synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some of these compounds demonstrated high potency and selectivity (Gul et al., 2019).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
1-(5-methoxypyridin-2-yl)piperazine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQNOPLVKDOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)N2CCNCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxypyridin-2-yl)piperazine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



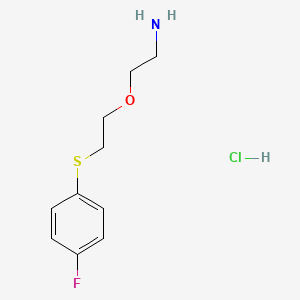
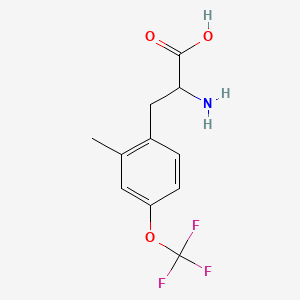
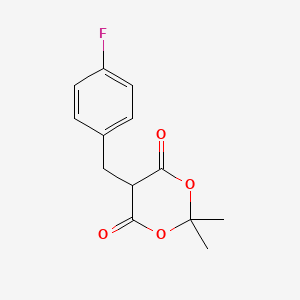
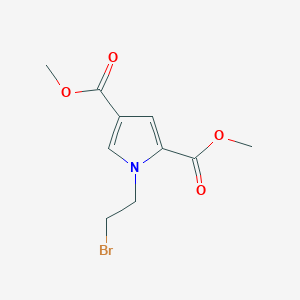
![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)
![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)
![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)
